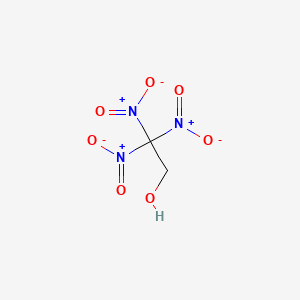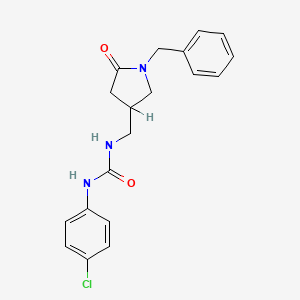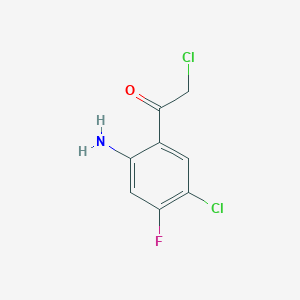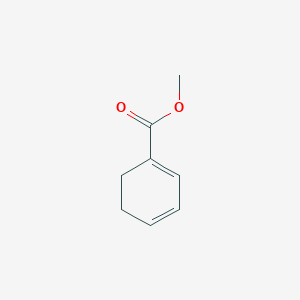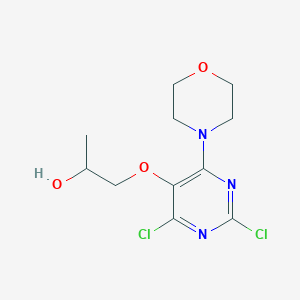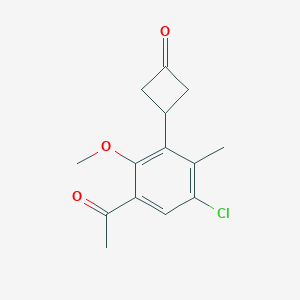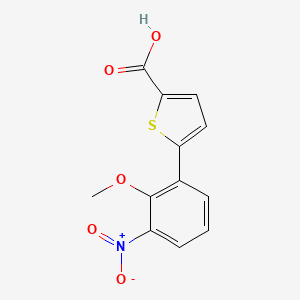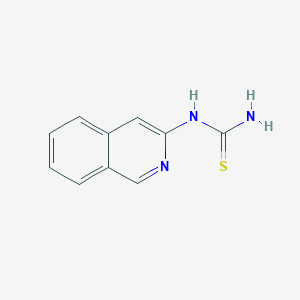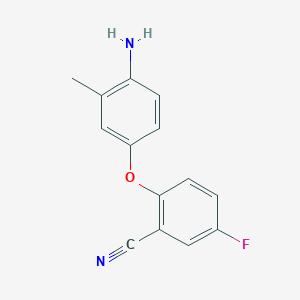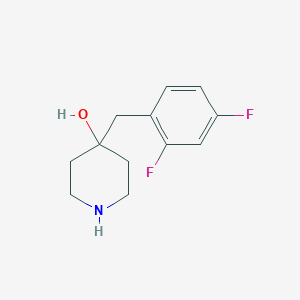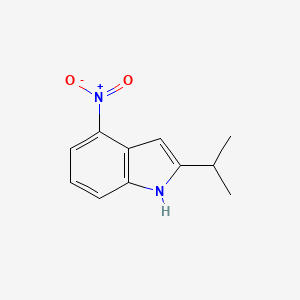
4-nitro-2-propan-2-yl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 4-position and the isopropyl group at the 2-position of the indole ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-propan-2-yl-1H-indole typically involves the nitration of 2-isopropylindole. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process may include steps such as alkylation, nitration, and purification to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Isopropyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-isopropyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: As a probe to study the biological functions of indole derivatives and their interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activities. Indole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-nitro-2-propan-2-yl-1H-indole depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can interact with various biological targets, including enzymes, receptors, and nucleic acids, leading to diverse biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
相似化合物的比较
2-Methyl-4-nitro-1H-indole: Similar structure with a methyl group instead of an isopropyl group.
2-Isopropyl-5-nitro-1H-indole: Nitro group at the 5-position instead of the 4-position.
2-Isopropyl-4-amino-1H-indole: Amino group instead of a nitro group at the 4-position.
Uniqueness: 2-Isopropyl-4-nitro-1H-indole is unique due to the specific positioning of the isopropyl and nitro groups, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-nitro-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-6-8-9(12-10)4-3-5-11(8)13(14)15/h3-7,12H,1-2H3 |
InChI 键 |
ZBYMCADIOHXOLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


